N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide: is a complex organic compound that features a combination of halogenated aromatic rings and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by coupling reactions to introduce the amide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The presence of the amide group allows for potential oxidation and reduction reactions under specific conditions.
Coupling Reactions: The aromatic rings can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it can be used to study the interactions of halogenated aromatic compounds with biological targets, providing insights into their mechanisms of action.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure allows for the exploration of novel therapeutic pathways.
Industry: In the industrial sector, it can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The halogenated aromatic rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-methoxypyridin-2-ylpiperazine-1-carbothioamide
- N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-bromo-2-iodobenzamide
Comparison: Compared to similar compounds, N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide is unique due to the presence of both iodine and trifluoromethyl groups. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3IN2O/c21-17-10-14(20(22,23)24)11-26-18(17)9-12-1-7-16(8-2-12)27-19(28)13-3-5-15(25)6-4-13/h1-8,10-11H,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZKODTXNXAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.